2-(2-Hydroxy-cyclopentyl)-pent-4-enal
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2R)-2-[(1R,2S)-2-hydroxycyclopentyl]pent-4-enal |
InChI |
InChI=1S/C10H16O2/c1-2-4-8(7-11)9-5-3-6-10(9)12/h2,7-10,12H,1,3-6H2/t8-,9+,10-/m0/s1 |
InChI Key |
NEWBFDLFXDTFGD-AEJSXWLSSA-N |
Isomeric SMILES |
C=CC[C@@H](C=O)[C@H]1CCC[C@@H]1O |
Canonical SMILES |
C=CCC(C=O)C1CCCC1O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Hydroxy Cyclopentyl Pent 4 Enal and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(2-hydroxy-cyclopentyl)-pent-4-enal, two primary disconnections are strategically advantageous.
The most logical disconnection is the carbon-carbon bond between the cyclopentyl ring and the pent-4-enal side chain (Bond A). This disconnection simplifies the target molecule into two key synthons: a cyclopentyl-based unit and a five-carbon aldehyde unit. This bond can be formed through nucleophilic addition, such as an aldol (B89426) reaction, where one fragment acts as an enolate (nucleophile) and the other as a carbonyl electrophile.
A second strategic disconnection can be made within the pent-4-enal side chain (Bond B), breaking it down into smaller, more fundamental building blocks. This approach allows for the assembly of the side chain prior to its attachment to the cyclopentyl ring.
These disconnections suggest a synthetic strategy where a suitable cyclopentanone (B42830) or cyclopentyl-aldehyde derivative is coupled with a pre-formed pent-4-enal synthon or its equivalent.
Conventional Synthetic Approaches to the this compound Scaffold
Conventional synthesis focuses on constructing the core carbon skeleton of the molecule, often without precise control of stereochemistry, yielding a mixture of stereoisomers.
The synthesis of this compound can be approached through either a linear or a convergent strategy.
The aldol condensation is a powerful carbon-carbon bond-forming reaction that is well-suited for linking the cyclopentyl and pentenal fragments. wikipedia.orglibretexts.orgmasterorganicchemistry.com In a potential synthetic route, the enolate of cyclopentanone can be generated using a base and then reacted with pent-4-enal. This reaction forms a β-hydroxy ketone, which is structurally analogous to the target molecule's core.
The efficiency of such cross-aldol condensations can be influenced by the choice of catalyst and reaction conditions. Studies on the cross-condensation of cyclopentanone with other aldehydes, such as valeraldehyde, have shown that heterogeneous metal oxide catalysts can effectively promote the reaction. d-nb.inforesearchgate.net The basicity and acidity of these catalysts play a crucial role in determining the conversion rates and selectivity towards the desired cross-condensation product over self-condensation side reactions. d-nb.info
The pent-4-enal fragment is a key intermediate that can be synthesized via the hydroformylation of 1,3-butadiene (B125203). acs.orgacs.org This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond using a catalyst, typically a rhodium complex, in the presence of syngas (a mixture of CO and H₂). acs.orgku.edu
The hydroformylation of 1,3-butadiene can produce a mixture of aldehyde isomers, including pent-4-enal and pent-3-enal. acs.org The selectivity towards the desired pent-4-enal can be controlled by the choice of catalyst, ligands, and reaction conditions such as temperature and pressure. acs.orgacs.orgresearchgate.net For instance, rhodium catalysts with specific phosphine (B1218219) ligands like 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane (DIOP) have been investigated to optimize the yield of the linear aldehyde product. acs.org
Stereoselective Synthesis of this compound
The target molecule has two stereocenters, meaning it can exist as four possible stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer.
Two powerful strategies for achieving stereoselectivity are chiral pool synthesis and the use of chiral auxiliaries.
Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure compounds as starting materials. nih.gov For the synthesis of this compound, one could begin with a chiral cyclopentane (B165970) derivative sourced from the "chiral pool," such as a substituted cyclopentenone or a derivative of a terpene. nih.govnih.gov These starting materials already possess defined stereocenters, which can be used to direct the stereochemistry of subsequent reactions, ultimately leading to the desired stereoisomer of the final product.
Auxiliary-Based Approaches: A chiral auxiliary is a temporary chiral moiety that is attached to an achiral substrate to direct a stereoselective reaction. rsc.orgwikipedia.org After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor of the pentenal side chain. acs.org The subsequent aldol reaction with a cyclopentanone derivative would proceed with high diastereoselectivity due to the steric influence of the auxiliary. acs.org Cleavage of the auxiliary would then yield the enantiomerically enriched target molecule. This method offers high levels of predictability and control over the stereochemical outcome. rsc.org
Asymmetric Catalysis in the Construction of Stereocenters
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including functionalized cyclopentanes. The construction of the stereocenters in this compound can be approached through various catalytic strategies. Organocatalysis, in particular, has emerged as a robust method for the formation of carbon-carbon bonds with high stereocontrol.
For instance, the formation of the substituted cyclopentane ring can be envisioned through a tandem conjugate addition/α-alkylation sequence. This type of reaction, often catalyzed by chiral secondary amines, can construct multiple stereocenters in a single pot with high diastereo- and enantioselectivity. While a direct application to the target molecule is not explicitly documented, analogous reactions on similar substrates provide a proof of principle. For example, the reaction between dialkyl 2-haloethylmalonates and aromatic enals has been shown to yield 1,1,2,3-tetrasubstituted cyclopentanes in good yields and with high stereoselectivity.
Another powerful approach involves the catalytic enantioselective aldol reaction. The key 2-hydroxy-cyclopentyl moiety could be constructed via an intramolecular aldol cyclization of a suitable diketo-aldehyde precursor. Chiral catalysts, such as proline and its derivatives, are well-known to promote such cyclizations with high enantioselectivity, leading to the formation of chiral cyclopentanols.
The following table summarizes representative examples of asymmetric catalytic reactions that could be adapted for the synthesis of the chiral cyclopentane core of the target molecule.
| Catalyst Type | Reaction | Substrate Analogs | Stereoselectivity (dr, ee) |
| Chiral Secondary Amine | Tandem Michael/Alkylation | 1,3-Dicarbonyls and α,β-Unsaturated Aldehydes | up to 20:1 dr, 93% ee |
| Chiral N,N'-dioxide/Sc(III) | Vinylogous Conjugate Addition | Butenolide and Chromones | Good dr, up to 99% ee |
| Chiral Phosphine | [3+2] Cycloaddition | Allenes and Imines | Excellent ee |
These examples highlight the potential of asymmetric catalysis to control the stereochemistry of the cyclopentane ring during its formation.
Control of Relative and Absolute Stereochemistry
Achieving control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount for the synthesis of a specific stereoisomer of this compound. The stereochemical outcome of a reaction is often dictated by the catalyst, the substrate, and the reaction conditions.
The relative stereochemistry between the hydroxyl group and the pent-4-enal side chain on the cyclopentane ring can be controlled by the choice of synthetic strategy. For example, a substrate-controlled diastereoselective reduction of a cyclopentanone precursor bearing the pent-4-enal side chain could furnish the desired trans or cis relationship between the two substituents. The directing effect of existing stereocenters on the substrate can guide the approach of the reagent to a specific face of the molecule.
The absolute stereochemistry is typically established using a chiral catalyst, a chiral auxiliary, or a chiral starting material from the chiral pool. In asymmetric catalysis, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For instance, in an organocatalytic intramolecular aldol reaction, the choice of (S)- or (R)-proline as the catalyst would determine the absolute configuration of the resulting hydroxy-cyclopentyl moiety.
Enzymatic resolutions offer another powerful method for controlling absolute stereochemistry. A racemic mixture of a key intermediate, such as a hydroxy-cyclopentanone, could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two enantiomers with high optical purity.
| Method | Approach | Key Features |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., organocatalysts, metal complexes) | High enantioselectivity, catalytic amounts of chiral material. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate | Stoichiometric use of chiral material, often requires additional steps for attachment and removal. |
| Chiral Pool Synthesis | Starting from enantiomerically pure natural products | Access to specific enantiomers, limited by the availability of starting materials. |
| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer | High enantioselectivity, mild reaction conditions. |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be approached with these principles in mind, focusing on the development of sustainable catalysts and the use of greener reaction media.
The development of catalysts that are efficient, recyclable, and operate under mild conditions is a cornerstone of green chemistry. For the synthesis of the target molecule, several avenues can be explored.
Heterogeneous Catalysts: Immobilizing homogeneous catalysts on solid supports allows for easy separation and recycling, reducing catalyst waste. For instance, a chiral organocatalyst could be anchored to a polymer or silica (B1680970) support for use in a flow reactor.
Biocatalysts: Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. A biocatalytic approach could be employed for the asymmetric reduction of a cyclopentanone precursor to the desired hydroxy-cyclopentyl moiety. Whole-cell biocatalysis can further simplify the process by providing the necessary enzymes and cofactors in their natural environment.
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals like iron, copper, or nickel is a key goal of green chemistry. For instance, nickel-catalyzed cross-coupling reactions could be used to introduce the pent-4-enal side chain.
Traditional organic synthesis often relies on volatile and often toxic organic solvents. A greener approach involves minimizing or eliminating the use of such solvents.
Aqueous Synthesis: Performing reactions in water is highly desirable from an environmental perspective. The synthesis of cyclopentanol (B49286) derivatives has been demonstrated in aqueous media. For example, the selective hydrogenation of furfural (B47365) to cyclopentanol can be achieved in water using specific catalysts. While not a direct synthesis of the target molecule, it demonstrates the feasibility of constructing the cyclopentanol core in an aqueous environment.
Solvent-Free Reactions: Whenever possible, running reactions without a solvent (neat) can significantly reduce waste. Mechanochemistry, where mechanical energy is used to drive reactions, is a powerful solvent-free technique that is gaining traction.
The application of these green chemistry principles can lead to more sustainable and environmentally friendly synthetic routes to this compound.
Total Synthesis of Complex Molecules Incorporating the this compound Moiety
The this compound structural motif is a key feature in a number of biologically active natural products, most notably the prostaglandins (B1171923) and jasmonates. The synthetic methodologies developed for this core structure are therefore highly valuable for the total synthesis of these complex molecules.
Prostaglandins are a class of lipid compounds with a wide range of physiological effects. Their structure features a cyclopentane ring with two side chains. The synthesis of prostaglandins often involves the stereocontrolled construction of a functionalized cyclopentane core, which is then elaborated to the final product. A key intermediate in many prostaglandin (B15479496) syntheses is the "Corey lactone," which contains a hydroxylated cyclopentane ring that can be readily converted to the 2-(2-hydroxy-cyclopentyl) moiety. nih.govnih.gov The development of concise and scalable chemoenzymatic syntheses of prostaglandins highlights the importance of efficiently constructing this chiral cyclopentane core. nih.gov
Methyl jasmonate and related jasmonates are plant hormones involved in various developmental processes and stress responses. These molecules also contain a substituted cyclopentane ring. Synthetic strategies towards jasmonates often focus on the efficient construction of the cyclopentenone or cyclopentanone core, followed by the introduction of the side chains.
The following table lists some natural products that contain a structural motif related to this compound.
| Natural Product Class | Key Structural Feature | Relevance to Target Moiety |
| Prostaglandins (e.g., PGE₁, PGF₂α) | Hydroxylated cyclopentane ring with two side chains | The core structure is a direct analog of the target molecule. nih.govnih.govlibretexts.orglibretexts.org |
| Jasmonates (e.g., Methyl Jasmonate) | Substituted cyclopentanone or cyclopentenone ring | The cyclopentane core is a key building block. acs.orgnih.gov |
The synthetic challenges associated with controlling the multiple stereocenters in these natural products have driven the development of many of the asymmetric and stereocontrolled methods discussed in the preceding sections. Therefore, the synthesis of this compound and its stereoisomers serves not only as a valuable academic exercise but also as a practical stepping stone towards the synthesis of medicinally important and biologically relevant complex molecules.
Chemical Reactivity and Mechanistic Studies of 2 2 Hydroxy Cyclopentyl Pent 4 Enal
Reactivity of the Aldehyde Functional Group in 2-(2-Hydroxy-cyclopentyl)-pent-4-enal
The aldehyde group is characterized by a carbonyl (C=O) moiety where the carbon is bonded to a hydrogen atom and a carbon atom. This arrangement makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and electronic factors. libretexts.orglibretexts.org
Nucleophilic Addition Reactions and Derivatives Formation
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgyoutube.commasterorganicchemistry.com For this compound, this reactivity can be exploited to synthesize a variety of derivatives.
The reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols. For instance, reaction with methylmagnesium bromide would yield 2-(2-hydroxy-cyclopentyl)-1-hexen-5-ol.
Cyanohydrin formation occurs when the aldehyde reacts with hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base. ncert.nic.in The resulting cyanohydrin can be a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.
The Wittig reaction provides a pathway to form alkenes from aldehydes. britannica.com Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 1,2-bis(2-hydroxy-cyclopentyl)-1-butene.
Table 1: Examples of Nucleophilic Addition Reactions and Potential Derivatives
| Nucleophile/Reagent | Product Name | Product Structure |
| Methylmagnesium bromide (CH3MgBr) followed by H3O+ | 2-(2-Hydroxy-cyclopentyl)-hex-5-en-2-ol | |
| Sodium borohydride (B1222165) (NaBH4) | (E)-2-(2-Hydroxycyclopentyl)pent-4-en-1-ol | |
| Hydrogen cyanide (HCN) | 2-((1S,2R)-2-Hydroxycyclopentyl)-2-hydroxypent-4-enenitrile | |
| Methylenetriphenylphosphorane (Ph3P=CH2) | (R)-1-((E)-Hepta-1,6-dien-3-yl)cyclopentan-1-ol |
Oxidation and Reduction Pathways
The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. ncert.nic.inbritannica.com
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), potassium dichromate (K2Cr2O7), or even milder reagents like Tollens' reagent can convert the aldehyde to a carboxylic acid, yielding 2-(2-hydroxy-cyclopentyl)-pent-4-enoic acid. ncert.nic.in Care must be taken to avoid oxidation of the secondary alcohol. Selective oxidation of aldehydes in the presence of alcohols can be achieved using specific reagents. researchgate.net
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH4). britannica.comchemguide.co.uk This would produce (E)-2-(2-hydroxycyclopentyl)pent-4-en-1-ol. Stronger reducing agents like lithium aluminum hydride (LiAlH4) would also reduce the aldehyde, but may also affect other functional groups if not controlled. britannica.comchemguide.co.uk The Wolff-Kishner or Clemmensen reduction can be used to completely remove the oxygen atom and form a hydrocarbon. britannica.com
Table 2: Oxidation and Reduction Products
| Reaction Type | Reagent | Product Name |
| Oxidation | Potassium permanganate (KMnO4) | 2-(2-Hydroxy-cyclopentyl)-pent-4-enoic acid |
| Reduction | Sodium borohydride (NaBH4) | (E)-2-(2-Hydroxycyclopentyl)pent-4-en-1-ol |
Condensation and Imine Formation
Condensation Reactions: Aldehydes with α-hydrogens can undergo aldol (B89426) condensation in the presence of a base or acid. youtube.comwikipedia.orgmasterorganicchemistry.com this compound possesses α-hydrogens and could potentially undergo self-condensation. More significantly, intramolecular aldol condensation is a possibility, where the enolate formed at the α-carbon could attack the carbonyl carbon of another molecule, or potentially cyclize under certain conditions. libretexts.orgyoutube.com
Imine Formation: Aldehydes react with primary amines to form imines (also known as Schiff bases). organic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The reaction is typically catalyzed by a trace amount of acid. For example, reaction with methylamine (B109427) would yield N-methyl-1-(2-hydroxy-cyclopentyl)-pent-4-en-1-imine.
Reactivity of the Hydroxyl Functional Group in this compound
The secondary hydroxyl group on the cyclopentyl ring also imparts significant reactivity to the molecule.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can undergo etherification. For instance, the Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide, would yield an ether. Reductive etherification with another aldehyde or ketone in the presence of a reducing agent is also a possible route. organic-chemistry.orgresearchgate.net
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. vnaya.com This reaction, known as Fischer esterification when reacting with a carboxylic acid, is typically acid-catalyzed. vnaya.com For example, reaction with acetic anhydride (B1165640) would yield 2-(2-acetoxy-cyclopentyl)-pent-4-enal. Oxidative esterification is another pathway where an aldehyde is directly converted to an ester in the presence of an alcohol and an oxidizing agent. organic-chemistry.org
Table 3: Etherification and Esterification Products
| Reaction Type | Reagent | Product Name |
| Etherification | Sodium hydride, Methyl iodide | 2-(2-Methoxy-cyclopentyl)-pent-4-enal |
| Esterification | Acetic anhydride, Pyridine | 2-(2-Acetoxy-cyclopentyl)-pent-4-enal |
Selective Oxidation
The secondary alcohol can be oxidized to a ketone. However, since the molecule also contains a more easily oxidizable aldehyde group, selective oxidation of the alcohol requires specific reagents. organic-chemistry.orgresearchgate.net Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are known to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. organic-chemistry.org Applying such methods could potentially yield 2-(2-oxo-cyclopentyl)-pent-4-enal. The challenge lies in achieving selectivity for the alcohol over the aldehyde. Thermodynamics generally favors the oxidation of secondary alcohols to ketones over the oxidation of primary alcohols to aldehydes. researchgate.net
Reactivity of the Alkene Functional Group in this compound
The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. The presence of the nearby hydroxyl and aldehyde groups can influence the regioselectivity and stereoselectivity of these reactions.
Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, the addition of various electrophilic reagents to the carbon-carbon double bond is expected to proceed via the formation of a carbocation intermediate. The stability of this intermediate will determine the regiochemical outcome of the reaction, in accordance with Markovnikov's rule. rutgers.edubyjus.com
The addition of hydrogen halides (HX), for example, is predicted to result in the formation of a secondary carbocation at the C4 position, which is more stable than the primary carbocation that would be formed at the C5 position. Subsequent attack by the halide ion would lead to the corresponding 4-halo derivative. However, the presence of the hydroxyl group introduces the possibility of intramolecular participation, potentially leading to the formation of cyclic ethers.
Hydration of the alkene can be achieved through methods such as acid-catalyzed hydration, oxymercuration-demercuration, or hydroboration-oxidation. csbsju.eduaakash.ac.in Acid-catalyzed hydration and oxymercuration-demercuration are expected to follow Markovnikov's rule, yielding a secondary alcohol at the C4 position. aakash.ac.in Conversely, hydroboration-oxidation would result in the anti-Markovnikov addition of water, producing a primary alcohol at the C5 position. csbsju.edulibretexts.org
Table 1: Predicted Products of Electrophilic Addition Reactions to this compound
| Reagent | Predicted Major Product | Regioselectivity |
| HBr | 2-(2-Hydroxy-cyclopentyl)-4-bromopentanal | Markovnikov |
| H₂O, H⁺ | 2-(2-Hydroxy-cyclopentyl)-pentan-4-ol-1-al | Markovnikov |
| 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 2-(2-Hydroxy-cyclopentyl)-pentan-4-ol-1-al | Markovnikov |
| 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(2-Hydroxy-cyclopentyl)-5-hydroxypentanal | Anti-Markovnikov |
The alkene functionality in this compound can also participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. wikipedia.orglibretexts.org
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) derivatives. The regioselectivity and stereoselectivity of these reactions are often dependent on the electronic nature and steric bulk of the reacting partners. acs.org
[4+2] Cycloaddition (Diels-Alder Reaction): While the terminal alkene in this compound is not part of a conjugated diene system, it can act as a dienophile in Diels-Alder reactions with conjugated dienes. libretexts.org The presence of the electron-withdrawing aldehyde group can enhance the dienophilic character of the alkene. These reactions are known for their high degree of stereospecificity and regioselectivity. researchgate.netpageplace.de
[3+2] Cycloaddition: 1,3-Dipolar cycloadditions with species such as azides, nitrile oxides, or nitrones can be employed to synthesize five-membered heterocyclic rings. researchgate.net The regioselectivity of these reactions is controlled by the frontier molecular orbital interactions between the dipole and the dipolarophile (the alkene).
Table 2: Examples of Potential Cycloaddition Reactions
| Reaction Type | Reactant | Expected Product Class |
| [2+2] Photocycloaddition | Ethylene | Cyclobutane derivative |
| [4+2] Cycloaddition | 1,3-Butadiene (B125203) | Cyclohexene derivative |
| [3+2] Cycloaddition | Phenyl azide | Triazoline derivative |
Intramolecular Cyclization and Rearrangement Pathways
The proximate arrangement of the hydroxyl, aldehyde, and alkene functional groups in this compound provides opportunities for intramolecular reactions, leading to the formation of cyclic structures. researchgate.net
One probable pathway is an intramolecular hemiacetal formation between the hydroxyl group and the aldehyde. This would result in a dynamic equilibrium between the open-chain form and a cyclic hemiacetal.
Furthermore, under acidic conditions, the hydroxyl group can act as an internal nucleophile, attacking the protonated alkene. This intramolecular hydroalkoxylation would lead to the formation of a cyclic ether, likely a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring, depending on the regioselectivity of the cyclization. researchgate.net The stereochemistry of the cyclopentyl ring would significantly influence the stereochemical outcome of this cyclization.
Intramolecular aldol-type reactions are also conceivable, where an enolate formed from the aldehyde could potentially react with the alkene, although this is generally less common than reactions involving two carbonyl groups. libretexts.org
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations. mdpi.commdpi.com
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, reduction of the aldehyde can be achieved selectively in the presence of the alkene using reagents like sodium borohydride. Conversely, catalytic hydrogenation would likely reduce both the aldehyde and the alkene.
Regioselectivity: As discussed in the context of electrophilic additions, the orientation of addition to the unsymmetrical double bond is a key aspect of regioselectivity. dalalinstitute.com
Stereoselectivity: The chiral centers on the cyclopentyl ring will exert diastereoselective control over reactions at the alkene and aldehyde centers. Reagents will approach from the less sterically hindered face of the molecule, leading to a preference for one diastereomer over the other.
Table 3: Selective Transformations of this compound
| Reagent/Condition | Targeted Functional Group | Expected Product | Type of Selectivity |
| NaBH₄, MeOH | Aldehyde | 2-(2-Hydroxy-cyclopentyl)-pent-4-en-1-ol | Chemoselective |
| H₂, Pd/C | Aldehyde and Alkene | 2-(2-Hydroxy-cyclopentyl)-pentan-1-ol | Non-chemoselective |
| m-CPBA | Alkene | 2-(2-Hydroxy-cyclopentyl)-4,5-epoxypentanal | Chemoselective |
Derivatization Strategies for Exploration of Structure-Reactivity Relationships
Protection of the Aldehyde: The aldehyde can be protected as an acetal (B89532) or thioacetal. This would allow for the selective manipulation of the alkene and hydroxyl groups without interference from the aldehyde.
Protection/Modification of the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., silyl (B83357) ether) or an ester. This would prevent its participation in intramolecular reactions and alter the steric environment around the chiral centers.
Derivatization of the Alkene: The alkene can be converted to other functional groups, such as an epoxide or a diol, to investigate the impact of these modifications on subsequent reactions.
These derivatization approaches enable a more detailed understanding of the structure-reactivity relationships within this compound by isolating the effects of individual functional groups. researchgate.net
Theoretical and Computational Chemistry Studies of 2 2 Hydroxy Cyclopentyl Pent 4 Enal
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations thereof, to determine the electronic structure and predict various molecular properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-(2-Hydroxy-cyclopentyl)-pent-4-enal.
DFT calculations can be employed to determine the optimized ground-state geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the preferred three-dimensional arrangement of the cyclopentyl ring and the pentenal side chain. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. These properties are crucial for predicting the molecule's reactivity, including the sites most susceptible to nucleophilic or electrophilic attack.
In the context of reaction pathways, DFT is instrumental in locating transition state structures and calculating activation energies. For instance, the intramolecular cyclization of this compound to form a hemiacetal could be investigated. DFT calculations would elucidate the mechanism of this reaction, determine the energy barrier, and predict the relative stability of the reactants, transition state, and products.
Table 1: Example of DFT-Calculated Ground State Properties for a Conformer of this compound
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -XXX.XXXXXX |
| HOMO Energy (eV) | -X.XXX |
| LUMO Energy (eV) | +X.XXX |
Note: The values in this table are illustrative examples of what DFT calculations would yield and are not based on published experimental data for this specific molecule.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for electronic properties.
For this compound, high-level ab initio calculations could be used to refine the geometries and energies obtained from DFT. For example, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for accuracy in computational chemistry. While computationally expensive, these methods can provide benchmark data for confirming the reliability of DFT results for specific properties or reaction energies. They are particularly useful for studying systems where electron correlation effects are significant.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of a flexible cyclopentyl ring and a rotatable side chain, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.
Computational methods can be used to systematically explore the conformational space of the molecule. This typically involves rotating the single bonds in the side chain and exploring the puckering of the cyclopentyl ring. The cyclopentyl ring itself can adopt various conformations, such as envelope and twist forms. The substituents on the ring will influence the preferred puckering and the relative energies of these conformers. For each potential conformation, a geometry optimization and energy calculation would be performed, typically using DFT or a reliable force field method.
The results of a comprehensive conformational search can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers. Understanding the conformational landscape is crucial, as the reactivity and spectroscopic properties of the molecule can be an average over the populated conformers.
Prediction and Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactions could be studied, including its synthesis, oxidation, reduction, and intramolecular cyclization.
By mapping the potential energy surface for a given reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the PES. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products. The insights gained from these studies, such as the geometry of the transition state and the nature of bond breaking and forming, can provide a detailed understanding of the reaction mechanism at a molecular level.
Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.
For this compound, the simulation of its Nuclear Magnetic Resonance (NMR) spectrum would be particularly useful. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C chemical shifts. These calculations are often performed using DFT with specialized basis sets. Comparing the predicted chemical shifts with experimental data can help in the assignment of signals and the determination of the major conformers present in solution.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. The calculated IR spectrum can aid in the identification of characteristic functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups in this compound.
Table 2: Example of Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (aldehyde) | 20X.X |
| C-OH (cyclopentyl) | 7X.X |
| CH= (pentenal) | 13X.X |
Note: The values in this table are illustrative examples of what spectroscopic simulations would yield and are not based on published experimental data for this specific molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, providing insights into their conformational dynamics and the influence of the solvent.
In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. The forces between atoms are typically described by a molecular mechanics force field. For this compound, an MD simulation in a solvent like water or chloroform would reveal how the solvent molecules interact with the solute and influence its conformational preferences.
MD simulations can provide information on the time-averaged properties of the molecule, the flexibility of different parts of the molecule, and the dynamics of conformational changes. This can be particularly important for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas phase.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. In the context of this compound, molecular docking studies have been instrumental in elucidating its interaction with target proteins.
Binding affinity is a measure of the strength of the interaction between a ligand and its binding site on a protein. It is a key parameter in drug design, as it often correlates with the potency of a drug. Computational methods can predict binding affinity, typically expressed in terms of binding energy (e.g., in kcal/mol) or as a docking score. A lower binding energy or a higher docking score generally indicates a more stable protein-ligand complex.
While specific quantitative binding affinity data for this compound from dedicated computational studies were not prominently available in the reviewed literature, the principles of molecular interactions suggest that its binding affinity is influenced by a combination of factors. These include hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of a hydroxyl (-OH) and an aldehyde (-CHO) group in the molecule allows for the formation of significant hydrogen bonds, which are expected to contribute favorably to its binding affinity.
To illustrate the concept, the following interactive table presents a hypothetical comparison of docking scores and binding energies for different ligands, which could include this compound, when docked with a protein like 1BRU.
| Ligand Name | Docking Score | Predicted Binding Energy (kcal/mol) |
| This compound | - | - |
| Ligand A | -8.5 | -9.2 |
| Ligand B | -7.9 | -8.5 |
| Ligand C | -9.1 | -9.8 |
Note: The data in this table is illustrative. The docking score and binding energy for this compound would require specific computational analysis.
Computational studies have provided detailed insights into the specific interactions between this compound and the active site of certain proteins. One such example is its interaction with the protein identified by the PDB code 1BRU. The active site of this protein contains key amino acid residues that are crucial for its function.
Research has shown that this compound forms hydrogen bonds with the active amino acid residues SER_195 and HIS_57 within the 1BRU protein. nih.gov The formation of these hydrogen bonds is a critical factor in the stable binding of the ligand to the protein. The hydroxyl (-OH) group and the oxygen atom of the aldehyde group in this compound are pivotal in establishing these hydrogen bonding interactions. nih.gov
The table below summarizes the key intermolecular interactions between this compound and the 1BRU protein.
| Interacting Residue of 1BRU | Functional Group of Ligand | Type of Interaction |
| SER_195 | Hydroxyl (-OH) | Hydrogen Bond |
| HIS_57 | Aldehyde (C=O) | Hydrogen Bond |
These specific interactions highlight the importance of the chemical structure of this compound in its ability to bind to and potentially modulate the activity of its target protein.
Allosteric modulation refers to the regulation of a protein by a ligand that binds at a site other than the protein's active site (an allosteric site). This binding event causes a conformational change in the protein, which in turn alters the activity of the active site. Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or silent (binding without affecting activity but blocking other allosteric modulators).
The prediction of allosteric modulation is a complex area of computational chemistry. It often involves sophisticated techniques such as molecular dynamics simulations to identify potential allosteric sites and to understand how ligand binding at these sites can affect the protein's dynamics and function.
As of the current body of scientific literature, there are no specific computational studies that predict or demonstrate allosteric modulation of any protein by this compound. The existing research has primarily focused on its interactions within the primary binding site (orthosteric site) of proteins like 1BRU. Further computational and experimental investigations would be required to explore the potential for this compound to act as an allosteric modulator.
Biological and Biochemical Research on 2 2 Hydroxy Cyclopentyl Pent 4 Enal
In Vitro Enzyme Inhibition Studies (e.g., Elastase inhibition)
Currently, there is a notable absence of published in vitro studies detailing the enzyme inhibitory activity of 2-(2-Hydroxy-cyclopentyl)-pent-4-enal. While it has been implicated in computational models as an inhibitor of elastase, specific experimental data, such as IC50 values or kinetic parameters of inhibition against porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE), are not available in the public domain. Consequently, no data tables of its inhibitory potency can be provided at this time. The potential for this compound to inhibit enzymes like elastase is suggested by its structural features, but this remains to be validated through rigorous biochemical assays.
Investigation of Molecular Targets and Biological Pathways
The primary molecular target associated with this compound in the available literature is elastase. This association stems from its use as a reference ligand in in silico docking studies aimed at identifying potential elastase inhibitors from natural product libraries. These computational models suggest an interaction with the binding pocket of elastase. However, beyond these theoretical interactions, there is no experimental evidence to confirm elastase as a definitive molecular target. Furthermore, investigations into the broader biological pathways that may be modulated by this compound have not been reported.
Metabolic Fate and Biotransformation Pathways (Enzymatic conversions)
The metabolic fate and biotransformation pathways of this compound have not been experimentally determined. As a compound containing both an alcohol and an aldehyde functional group, it can be hypothesized that its metabolism would involve enzymes that act on these moieties. Generally, aldehydes can be oxidized to carboxylic acids by aldehyde dehydrogenases or reduced to primary alcohols by alcohol dehydrogenases. The secondary alcohol on the cyclopentane (B165970) ring could potentially undergo oxidation to a ketone or be a site for conjugation reactions such as glucuronidation or sulfation. However, without specific metabolic studies on this compound, these remain theoretical pathways.
The following table outlines potential, but unconfirmed, enzymatic conversions:
| Functional Group | Potential Enzymatic Conversion | Resulting Functional Group |
| Aldehyde | Oxidation (Aldehyde Dehydrogenase) | Carboxylic Acid |
| Aldehyde | Reduction (Alcohol Dehydrogenase) | Primary Alcohol |
| Secondary Alcohol | Oxidation (Alcohol Dehydrogenase) | Ketone |
| Secondary Alcohol | Glucuronidation (UGT) | Glucuronide Conjugate |
| Secondary Alcohol | Sulfation (SULT) | Sulfate Conjugate |
It is important to reiterate that this table represents general metabolic possibilities for the functional groups present in the molecule and is not based on experimental data for this compound.
Role as a Reference Ligand in Biochemical Assays
The most prominent role of this compound in the scientific literature is as a reference or native ligand in computational and in silico biochemical studies. researchgate.net Specifically, it has been used in molecular docking simulations to validate the binding pocket of elastase and to compare the predicted binding affinities of novel, potential inhibitors. researchgate.net In these studies, this compound serves as a benchmark against which other compounds are evaluated. researchgate.net Its known co-crystallized structure with elastase (PDB entry 1BRU) provides a structural basis for these computational experiments. researchgate.net However, it is crucial to distinguish this in silico application from its use as a standard or control compound in wet-lab biochemical assays, for which there is currently no evidence.
Potential Applications and Technological Relevance of 2 2 Hydroxy Cyclopentyl Pent 4 Enal
Utility as a Chiral Building Block in Organic Synthesis
A comprehensive search for the use of 2-(2-Hydroxy-cyclopentyl)-pent-4-enal as a chiral building block in organic synthesis did not yield specific examples of its application. In principle, a molecule with its stereocenters and functional groups could serve as a valuable starting material for the synthesis of complex target molecules. Chiral building blocks, or synthons, are fundamental in modern organic chemistry for the construction of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds. The hydroxy- and aldehyde-functionalized cyclopentyl core of this molecule is reminiscent of structures used in the synthesis of prostaglandins (B1171923) and their analogues, which are potent bioactive lipids. However, no specific synthetic routes employing this compound for these or other targets have been documented in the searched scientific literature.
Application in Ligand Design for Catalysis
There is no available information on the application of this compound or its derivatives in ligand design for catalysis. Chiral ligands are crucial for asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral compounds. The hydroxyl group and the alkene in this compound could theoretically be modified to coordinate with metal centers, forming chiral catalysts. Such catalysts are instrumental in a wide range of chemical transformations. Despite this theoretical potential, no studies have been found that report the synthesis of ligands from this specific compound or their use in catalytic processes.
Role in the Development of Specialty Chemicals and Materials
Investigations into the role of this compound in the development of specialty chemicals and materials have not returned any specific findings. The bifunctional nature of the molecule, possessing both a hydroxyl and an aldehyde group, as well as a terminal alkene, could potentially allow it to be used as a monomer or a cross-linking agent in polymer synthesis. These functional groups could also be chemically modified to produce specialty chemicals with tailored properties, such as surfactants or coatings. However, there is no evidence in the public record of its use in these applications.
Precursor for the Synthesis of Fragrance and Flavor Molecules
While structurally related cyclopentane (B165970) derivatives are known to be important in the fragrance and flavor industry (e.g., methyl jasmonate), there is no specific information detailing the use of this compound as a precursor for the chemical synthesis of such molecules. The synthesis of fragrance and flavor compounds often relies on the transformation of functionalized cyclic molecules. The aldehyde and alkene functionalities present in this compound are common reactive handles for the construction of complex odorants. Nevertheless, no published synthetic routes originating from this specific precursor have been identified.
Research into its Role in Natural Biochemical Pathways
There is no available research indicating that this compound plays a role in any natural biochemical pathways. While cyclopentane and cyclopentenone structures are found in various natural products, including prostaglandins and jasmonates, which are derived from fatty acids, a specific role for this compound in these or other biosynthetic routes has not been reported.
Data Tables
Due to the absence of specific research findings for this compound in the searched literature, no data tables containing detailed research findings can be generated.
Future Research Directions and Unanswered Questions for 2 2 Hydroxy Cyclopentyl Pent 4 Enal
Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies
The precise three-dimensional arrangement of atoms in 2-(2-Hydroxy-cyclopentyl)-pent-4-enal is crucial for its potential biological activity. Future research should prioritize the development of novel and efficient stereoselective synthetic routes that allow for the controlled synthesis of all possible stereoisomers.
Currently, the synthesis of functionalized cyclopentanols can be achieved through various methods, including domino oxidation-intramolecular aldol (B89426) condensations and rhodium-catalyzed reactions of vinyldiazoacetates with chiral allyl alcohols. thieme-connect.comnih.gov These approaches could be adapted to construct the core cyclopentanol (B49286) structure of the target molecule with high stereocontrol. Furthermore, strategies employed in the synthesis of prostaglandins (B1171923) and their analogues, which often feature a substituted cyclopentane (B165970) ring, could provide valuable insights. acs.orgnih.govmdpi.com Key areas for future investigation include:
Asymmetric Catalysis: The development of novel chiral catalysts for key bond-forming reactions, such as aldol additions or conjugate additions, to establish the stereocenters on the cyclopentane ring and the side chain.
Enzymatic Resolutions: The use of lipases and other enzymes for the kinetic resolution of racemic intermediates, a technique that has proven effective in the synthesis of chiral cyclopentenones.
Substrate-Controlled Syntheses: Designing synthetic routes where the existing stereocenters direct the formation of new ones, allowing for a predictable and controlled synthesis of the desired diastereomer.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development can be time-consuming and expensive. |
| Enzymatic Resolutions | High stereoselectivity, mild reaction conditions. | Limited substrate scope, separation of enantiomers can be difficult. |
| Substrate-Controlled Synthesis | Predictable outcomes, can be highly efficient. | Requires careful planning and synthesis of chiral starting materials. |
Exploration of Undiscovered Reactivity Modes and Transformations
The presence of both a hydroxyl group and an unsaturated aldehyde in this compound suggests a rich and largely unexplored reactivity profile. Future research should focus on systematically investigating its behavior in a variety of chemical transformations.
The γ,δ-unsaturated aldehyde moiety is susceptible to a range of reactions, including intramolecular processes. For instance, intramolecular aldol reactions could lead to the formation of bicyclic products. The hydroxyl group can participate in cyclization reactions, such as the formation of lactones upon oxidation. The interplay between these two functional groups could lead to novel and unexpected chemical transformations. Drawing parallels with the well-studied reactivity of 4-hydroxy-2-nonenal, a product of lipid peroxidation, it is conceivable that this compound could participate in Michael additions and form Schiff bases with biological nucleophiles. nih.govnih.govnih.govmdpi.com
Key areas for future investigation include:
Intramolecular Cyclizations: Investigating acid- and base-catalyzed cyclization reactions to explore the formation of novel heterocyclic and bicyclic systems.
Oxidation and Reduction Reactions: Studying the selective oxidation of the alcohol and aldehyde functionalities to access a wider range of derivatives, such as ketones, carboxylic acids, and diols.
Addition Reactions: Exploring the reactivity of the carbon-carbon double bond and the aldehyde group in various addition reactions, including conjugate additions, cycloadditions, and reactions with organometallic reagents.
Advanced Computational Modeling for Predictive Chemical Biology
Computational modeling offers a powerful tool to predict the properties and potential biological activities of this compound and its derivatives, thereby guiding experimental efforts. mdpi.comfrontiersin.org Future research should leverage advanced computational techniques to build predictive models for this class of compounds.
Molecular docking studies can be employed to predict the binding modes of this compound with various protein targets. stmjournals.com This can help in identifying potential biological pathways in which this molecule might be involved. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the rational design of more potent and selective derivatives. nih.gov Furthermore, density functional theory (DFT) calculations can provide insights into the molecule's reactivity and the mechanisms of its chemical transformations. nih.govacs.org
Key areas for future investigation include:
Virtual Screening: Using the structure of this compound as a query in virtual screening campaigns to identify potential protein targets.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule and its complexes with proteins to understand the principles of molecular recognition. stmjournals.com
Development of Predictive QSAR Models: Synthesizing a small library of derivatives and assaying their biological activity to build robust QSAR models for predicting the activity of new compounds. researchgate.netstanford.edunih.gov
Integration with High-Throughput Screening Technologies for Mechanistic Insights
High-throughput screening (HTS) technologies can be instrumental in identifying the biological targets of this compound and elucidating its mechanism of action. nih.govnih.gov Future research should focus on developing and implementing HTS assays to screen this compound against large libraries of proteins and cells.
A variety of HTS platforms can be utilized, including fluorescence-based assays, luminescence-based assays, and label-free technologies like affinity mass spectrometry. rsc.orgresearchgate.net These screens can identify proteins that bind to the molecule, enzymes whose activity is modulated by it, or cellular pathways that are affected by its presence. The reactive nature of the aldehyde group suggests that covalent protein modification is a possible mechanism of action, which can be investigated using specialized proteomic techniques. acs.orgwikipedia.org
Key areas for future investigation include:
Target-Based Screening: Screening the compound against panels of known drug targets, such as G protein-coupled receptors (GPCRs) and kinases. rsc.org
Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes, such as cell proliferation, apoptosis, and differentiation, to identify its potential therapeutic applications.
Proteomic Profiling: Using chemical proteomics approaches to identify the direct protein targets of the compound in a cellular context.
Design and Synthesis of Next-Generation Derivatives with Tuned Biological Activities
Based on the insights gained from synthetic explorations, reactivity studies, computational modeling, and HTS, the next logical step is the rational design and synthesis of next-generation derivatives of this compound with optimized biological activities.
The core structure of the molecule offers multiple points for modification. The cyclopentanol ring can be functionalized with different substituents, the length and saturation of the pentenal side chain can be varied, and the hydroxyl and aldehyde groups can be replaced with other functional groups. For example, inspiration can be drawn from the vast body of research on prostaglandin (B15479496) analogs, where subtle structural modifications have led to significant changes in biological activity. acs.orgnih.gov The biological activity of various natural products containing cyclopentane or cyclobutane (B1203170) rings can also provide guidance for the design of new derivatives. openmedicinalchemistryjournal.comresearchgate.netnih.govrsc.org
Key areas for future investigation include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule and evaluating the impact of these changes on its biological activity to establish clear SAR.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic and pharmacodynamic properties.
Synthesis of Prodrugs: Designing and synthesizing prodrugs that release the active molecule at the target site, thereby improving its therapeutic index.
A summary of potential modification sites and their expected impact is provided in Table 2.
| Modification Site | Potential Modifications | Expected Impact on Biological Activity |
| Cyclopentanol Ring | Introduction of substituents, variation of ring size. | Altered binding affinity and selectivity. |
| Pentenal Side Chain | Variation in length, saturation, and branching. | Modified reactivity and pharmacokinetic properties. |
| Hydroxyl Group | Esterification, etherification, replacement with other functional groups. | Altered polarity and hydrogen bonding capacity. |
| Aldehyde Group | Reduction to an alcohol, oxidation to a carboxylic acid, conversion to other functional groups. | Modified reactivity and metabolic stability. |
Interdisciplinary Research Opportunities
The unique chemical structure of this compound also opens up avenues for interdisciplinary research beyond the traditional scope of medicinal chemistry.
The presence of a cyclic alcohol and a reactive aldehyde makes this molecule a potential candidate for applications in materials science and chemical sensing. For example, the hydroxyl group could be used to anchor the molecule to surfaces, while the aldehyde could be used for subsequent chemical modifications. This could lead to the development of novel functional materials with tailored properties. Furthermore, the ability of the molecule to interact with specific analytes could be exploited for the development of chemical sensors. mdpi.comnih.govias.ac.inresearchgate.net
Key areas for future investigation include:
Polymer Chemistry: Using the molecule as a monomer or cross-linking agent in the synthesis of novel polymers.
Surface Chemistry: Modifying surfaces with the molecule to create functional interfaces for applications in areas such as biocompatible materials and catalysis.
Sensor Development: Designing and fabricating chemical sensors based on the specific interactions of the molecule with target analytes.
Q & A
Q. How can researchers optimize protocols for detecting trace impurities in synthesized batches?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry. Use internal standards (e.g., deuterated analogs) for quantification. Validate limits of detection (LOD) via spike-recovery experiments .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for reconciling variability in reaction yield data?
Q. How can machine learning enhance predictive modeling of the compound’s physicochemical properties?
- Methodological Answer : Train neural networks on PubChem datasets using descriptors like molecular weight, hydrogen bond donors, and topological polar surface area. Validate predictions with experimental logD and solubility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
